Persicarin

Anticoagulation Thrombosis Fibrinolysis

Select Persicarin when your research demands a structurally defined sulfated flavonoid. The C-3 sulfate group drives anticoagulant potency exceeding isorhamnetin, confirmed neuroprotection (74.5% at 10 μM in primary cortical cells), and HMGB1-targeted anti‑inflammatory activity in septic models. Do not substitute with non‑sulfated analogs—only Persicarin provides sulfation‑dependent hemostatic modulation and established in vivo dosing (2.5–5 mg/kg p.o. in diabetic mice).

Molecular Formula C16H12O10S
Molecular Weight 396.3 g/mol
CAS No. 549-31-5
Cat. No. B1233487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePersicarin
CAS549-31-5
Synonymspersicarin
Molecular FormulaC16H12O10S
Molecular Weight396.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)O)O
InChIInChI=1S/C16H12O10S/c1-24-11-4-7(2-3-9(11)18)15-16(26-27(21,22)23)14(20)13-10(19)5-8(17)6-12(13)25-15/h2-6,17-19H,1H3,(H,21,22,23)
InChIKeyCZFNXFXZXWDYMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Persicarin (CAS 549-31-5): Sulfated Flavonoid Identity and Basic Characteristics for Scientific Procurement


Persicarin (CAS 549-31-5), systematically known as isorhamnetin 3-sulfate, is a naturally occurring sulfated flavonoid first isolated from water pepper (Persicaria hydropiper) [1]. It belongs to the 3-sulfated flavonoid class, defined by a sulfate ester at the C-3 position of the flavonoid skeleton [2]. Persicarin is found in several plant species including Oenanthe javanica (water dropwort), Anethum graveolens (dill), and Flaveria bidentis . The compound is practically insoluble in water (0.43 g/L predicted), extremely strongly acidic (estimated pKa −2.4), and has a molecular weight of 396.32 g·mol⁻¹ (C₁₆H₁₂O₁₀S) [3]. Its defining structural feature—the C-3 sulfate group—distinguishes it from its parent aglycone isorhamnetin and is the primary driver of its differentiated biological profile [4].

Why In-Class Flavonoid Substitution Fails for Persicarin: Sulfation-Driven Functional Divergence


Substituting persicarin with structurally related flavonoids such as isorhamnetin (non-sulfated aglycone), hyperoside (quercetin 3-O-galactoside), or isorhamnetin 3-O-galactoside yields functionally divergent outcomes that cannot be predicted from flavonoid core structure alone. The C-3 sulfate moiety of persicarin fundamentally alters its biological activity profile: in anticoagulation assays, the sulfonate group positively regulates anticoagulatory function, conferring greater potency than the non-sulfated isorhamnetin [1]. Conversely, in advanced glycation end products (AGEs) inhibition, the non-glycosylated, sulfated persicarin exhibits substantially weaker activity compared to glycosylated analogs hyperoside (IC₅₀ 28.7 ± 1.3 μM) and isorhamnetin 3-O-galactoside (IC₅₀ 41.5 ± 2.5 μM), which achieved quantifiable IC₅₀ values whereas persicarin and isorhamnetin did not [2]. These context-dependent, non-linear structure-activity relationships preclude simple substitution and necessitate compound-specific selection based on the target application.

Persicarin Comparative Evidence Guide: Quantified Differentiation Against Analogs


Superior Anticoagulant and Profibrinolytic Effects of Persicarin vs. Isorhamnetin: Sulfonate Group-Mediated Enhancement

In a direct head-to-head comparative study, persicarin demonstrated significantly greater anticoagulant and profibrinolytic effects than its non-sulfated parent compound isorhamnetin, with the sulfonate group identified as the positive regulator of this enhanced function [1]. Both compounds prolonged aPTT and PT, inhibited thrombin and FXa activities, and reduced the PAI-1/t-PA ratio, but persicarin's effects were quantitatively superior [1].

Anticoagulation Thrombosis Fibrinolysis

Persicarin as Most Potent Neuroprotective Agent Among Four Flavonoids in Glutamate-Induced Excitotoxicity Model

In a comparative evaluation of four flavonoids isolated from Oenanthe javanica (isorhamnetin, afzelin, hyperoside, and persicarin), persicarin was identified as the main constituent and exhibited the most significant neuroprotective activity in primary cultured rat cortical cells injured by glutamate [1]. At 10 μM concentration, persicarin provided 74.5% neuroprotective effect, which was superior to the other three compounds tested at the same concentration range (0.1, 1, and 10 μM) [2].

Neuroprotection Excitotoxicity Oxidative Stress

In Vivo Hepatoprotective Efficacy of Persicarin in Streptozotocin-Induced Type 1 Diabetic Mice

In a streptozotocin-induced type 1 diabetic mouse model, oral administration of persicarin at doses of 2.5 and 5 mg/kg body weight for 10 days produced dose-dependent reductions in serum and hepatic glucose levels, and improved elevated serum ALT and AST levels compared to diabetic control mice [1]. Persicarin suppressed oxidative stress parameters (reactive oxygen species, peroxynitrite, thiobarbituric acid-reactive substances) and inflammatory markers (NF-κB, AP-1, TGF-β, COX-2, iNOS) [1].

Diabetes Hepatoprotection Oxidative Stress

Inferior AGEs Formation Inhibitory Activity of Persicarin Relative to Glycosylated Analogs

In an advanced glycation end products (AGEs) formation inhibition assay, persicarin and its non-sulfated aglycone isorhamnetin both exhibited markedly lower activity compared to glycosylated flavonoids isolated from the same source [1]. While hyperoside and isorhamnetin 3-O-galactoside showed IC₅₀ values of 28.7 ± 1.3 μM and 41.5 ± 2.5 μM respectively, persicarin and isorhamnetin were reported as having 'relatively low activity' without quantifiable IC₅₀ values [1]. In hydroxyl radical scavenging assays, hyperoside (IC₅₀ 14.3 ± 0.9 μM) and isorhamnetin 3-O-galactoside (IC₅₀ 15.0 ± 1.6 μM) similarly outperformed the non-glycosylated compounds [1].

AGEs Inhibition Diabetic Complications Glycation

Persicarin and Isorhamnetin-3-O-Galactoside Exhibit Comparable EPCR Shedding Inhibition via MAPK Pathway Modulation

Both persicarin and isorhamnetin-3-O-galactoside (I3G) induced potent inhibition of PMA- and CLP-induced endothelial protein C receptor (EPCR) shedding by suppressing TACE expression [1]. Both compounds also reduced PMA-stimulated phosphorylation of p38 MAPK, ERK 1/2, and JNK [1]. No significant difference in potency between persicarin and I3G was reported, indicating functional equivalence in this pathway despite their structural differences (sulfated aglycone vs. glycosylated flavonoid) [1].

Endothelial Function Protein C Receptor Vascular Inflammation

Persicarin as Anti-Inflammatory Mediator Against HMGB1 in Sepsis: In Vitro and In Vivo Validation

Persicarin potently inhibited the release of HMGB1 and down-regulated HMGB1-dependent inflammatory responses in human endothelial cells (HUVECs), and inhibited HMGB1-mediated hyperpermeability and leukocyte migration in mice [1]. In a cecal ligation and puncture (CLP)-induced sepsis mouse model, persicarin reduced CLP-induced HMGB1 release and sepsis-related mortality [1].

Inflammation Sepsis HMGB1

Evidence-Backed Application Scenarios for Persicarin in Research and Industrial Procurement


Anticoagulation and Thrombosis Research Requiring Sulfated Flavonoid Activity

Based on direct head-to-head evidence demonstrating persicarin's superior anticoagulant and profibrinolytic effects compared to isorhamnetin [1], this compound is the preferred selection over non-sulfated flavonoids for thrombosis, coagulation cascade, and fibrinolysis studies. The sulfonate group at C-3 positively regulates anticoagulatory function [1], making persicarin a structurally defined tool for investigating sulfate-dependent modulation of hemostatic pathways. Procurement should prioritize persicarin over isorhamnetin when sulfation-dependent anticoagulant activity is the experimental variable of interest.

Glutamate-Induced Excitotoxicity and Neurodegeneration Models

Persicarin demonstrated the highest neuroprotective activity among four flavonoids isolated from Oenanthe javanica in glutamate-injured primary rat cortical cells, providing 74.5% protection at 10 μM [1]. Its mechanisms include diminishing calcium influx and inhibiting overproduction of nitric oxide and intracellular peroxide, along with restoring glutathione reductase and peroxidase activities [1]. This evidence positions persicarin as the optimal flavonoid selection from O. javanica for excitotoxicity, stroke, and neurodegenerative disease research requiring calcium homeostasis modulation and oxidative stress attenuation.

Type 1 Diabetes-Induced Hepatic Oxidative Stress and Inflammation Studies

Persicarin's in vivo efficacy in streptozotocin-induced type 1 diabetic mice, with oral dosing at 2.5–5 mg/kg for 10 days, provides a validated experimental framework for hepatic protection studies [1]. The compound reduces serum and hepatic glucose, improves ALT/AST markers, and suppresses Nox-4/p47phox-mediated oxidative stress alongside NF-κB, AP-1, TGF-β, COX-2, and iNOS inflammatory pathways [1]. This established in vivo dosing regimen supports reproducible experimental design and informs procurement quantities for diabetes complication research.

Sepsis and HMGB1-Mediated Vascular Inflammatory Disease Models

Persicarin's demonstrated inhibition of HMGB1 release and HMGB1-dependent inflammatory responses in both HUVECs and CLP-induced septic mice [1] supports its application in sepsis, septic shock, and vascular inflammatory disease research. The compound reduces HMGB1-mediated hyperpermeability, leukocyte migration, and sepsis-related mortality in vivo [1]. This mechanism distinguishes persicarin from flavonoids lacking HMGB1-targeting activity, providing a specific molecular rationale for its selection in high-mobility group box 1 protein-related inflammatory studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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